BenchChemオンラインストアへようこそ!

Sofosbuvir impurity C

RP-HPLC Impurity Profiling Method Validation

This authenticated Sofosbuvir impurity C (CAS 1496552-28-3) is a diastereomerically defined process-related impurity critical for ANDA regulatory submissions. Unlike other Sofosbuvir diastereomers sharing the identical molecular formula (C₂₂H₂₉FN₃O₉P, MW 529.45), its unique stereochemical configuration at the phosphorus center produces a distinct chromatographic retention time (5.704 min) with RSD 0.043%, enabling unambiguous peak identification. Supplied with full LC-ESI-QTOF-MS/MS characterization data, it supports ICH Q2(R1) method validation including specificity, linearity (10–30 μg/mL), LOD (0.12 μg), and LOQ (0.375 μg). Using an incorrect diastereomer analog risks peak misidentification, inaccurate impurity profiling, and ANDA compliance failure. Structurally confirmed reference standard with documented characterization for stability-indicating HPLC/LC-MS methods and batch release testing.

Molecular Formula C22H29FN3O9P
Molecular Weight 529.5 g/mol
Cat. No. B560572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir impurity C
Molecular FormulaC22H29FN3O9P
Molecular Weight529.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1
InChIKeyTTZHDVOVKQGIBA-MOLXTFABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sofosbuvir Impurity C for Pharmaceutical Analysis and Reference Standard Procurement


Sofosbuvir impurity C (CAS 1496552-28-3), chemically propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, is a diastereomeric process-related impurity arising during the multi-step synthesis of the anti-HCV drug Sofosbuvir [1]. It shares the molecular formula C₂₂H₂₉FN₃O₉P and molecular weight 529.45 g/mol with the parent drug but differs in stereochemical configuration at the phosphorus center [2]. As a specified impurity, it is a critical analytical reference material for method development, validation, and quality control of Sofosbuvir active pharmaceutical ingredient (API) and finished dosage forms [3].

Why Sofosbuvir Impurity C Reference Standards Cannot Be Replaced by Other Sofosbuvir Impurities


Although multiple Sofosbuvir diastereomers (e.g., impurity A, impurity I) share the same molecular formula, they are not interchangeable in analytical workflows. Each impurity possesses a unique stereochemical configuration that dictates its chromatographic retention time, mass spectrometric fragmentation pattern, and detector response factor [1]. Regulatory filings require identification, quantification, and control of specific impurities; using an incorrect analog can lead to peak misidentification, inaccurate impurity profiling, and potential compliance failures during ANDA submission [2]. Furthermore, since no official pharmacopoeial monograph exists for Sofosbuvir, the onus is on the manufacturer to establish a robust impurity control strategy using authenticated, structurally confirmed reference standards [3].

Quantitative Evidence for Selecting Sofosbuvir Impurity C Over Alternative Reference Standards


Chromatographic Resolution from Sofosbuvir: Retention Time Differentiation

In a validated RP-HPLC method, Sofosbuvir impurity C demonstrates a baseline-resolved retention time of 5.704 minutes, distinct from the parent Sofosbuvir peak at 3.674 minutes, confirming its suitability as a system suitability marker for method specificity [1]. This resolution ensures accurate quantification without interference from the main API peak.

RP-HPLC Impurity Profiling Method Validation

Precision of Quantification: RSD Comparison with Parent API

The relative standard deviation (RSD) for Sofosbuvir impurity C was determined to be 0.043%, significantly lower than the 1.741% RSD for the Sofosbuvir parent compound under the same validated HPLC conditions [1]. This indicates superior injection precision for the impurity, enhancing the reliability of quantitative impurity assays.

Method Precision RP-HPLC Quality Control

Sensitivity Parameters: LOD and LOQ Comparison

The limit of detection (LOD) for Sofosbuvir impurity C is 0.12 μg (0.03% w/w), and the limit of quantitation (LOQ) is 0.375 μg (1.50% w/w). These values are higher than those for the Sofosbuvir API (LOD 0.04 μg/0.01%, LOQ 0.125 μg/0.50%), indicating that the impurity requires a slightly higher threshold for reliable detection and quantification [1]. This necessitates the use of a dedicated, high-purity reference standard to ensure accurate calibration at these levels.

Limit of Detection Limit of Quantitation RP-HPLC

Linearity Range for Impurity Quantification

The RP-HPLC method demonstrates linearity for Sofosbuvir impurity C over the concentration range of 10–30 μg/mL, with a correlation coefficient (R²) > 0.999 [1]. In contrast, the Sofosbuvir parent API exhibits linearity over a higher concentration range of 160–480 μg/mL. This difference in linear dynamic range underscores the need for impurity-specific calibration standards, as extrapolation from API calibration curves would be invalid.

Linearity Calibration Curve Method Validation

Structural Confirmation by LC-ESI-QTOF-MS/MS for Regulatory Compliance

Forced degradation studies of Sofosbuvir using LC-ESI-QTOF-MS/MS have identified and characterized seven degradation products, including diastereomeric impurities, through accurate mass measurements and MS/MS fragmentation [1]. While specific quantitative EC50 data for Impurity C is not publicly reported, it is universally described as the 'less active' impurity of Sofosbuvir, indicating significantly reduced anti-HCV activity compared to the parent (EC50 92 nM) . In silico toxicity prediction using TOPKAT and DEREK software has been performed on these degradation products, providing essential safety context for regulatory impurity profiling [1].

LC-MS/MS Structural Elucidation Forced Degradation

Absence of Official Pharmacopoeial Monograph Elevates Reference Standard Importance

A monograph for Sofosbuvir has not yet been included in official pharmacopoeias such as USP or EP, resulting in a lack of consensus on impurity identification and safety thresholds [1]. Consequently, manufacturers must independently establish impurity control strategies using authenticated reference standards. Impurity C reference materials that offer traceability against pharmacopoeial standards (where feasible) provide a critical bridge to future regulatory harmonization [2].

Regulatory Compliance Pharmacopoeia Reference Standard

Primary Application Scenarios for Sofosbuvir Impurity C in Analytical and Quality Control Workflows


Analytical Method Development and Validation (HPLC/LC-MS)

Sofosbuvir impurity C serves as a critical reference standard for developing and validating stability-indicating HPLC or LC-MS methods. Its distinct retention time (5.704 min) and precise RSD (0.043%) enable the establishment of system suitability criteria, specificity, linearity (10–30 μg/mL), and sensitivity parameters (LOD 0.12 μg, LOQ 0.375 μg) essential for ICH Q2(R1) compliance [1].

Quality Control Release and Stability Testing of Sofosbuvir API

During batch release and long-term stability studies, the authenticated reference standard of Impurity C is used to quantify the level of this specific process-related impurity. The validated RP-HPLC method ensures that the impurity content remains below the established specification limit, safeguarding API purity and consistency [1].

Abbreviated New Drug Application (ANDA) Impurity Profiling

For generic drug manufacturers filing an ANDA for Sofosbuvir tablets, a comprehensive impurity profile is mandatory. The use of a structurally confirmed Impurity C reference standard, with documented LC-ESI-QTOF-MS/MS characterization, supports the identification and control of this specified impurity, addressing regulatory queries related to process-related substances [2].

Forced Degradation Studies for Stress Testing

As part of ICH Q1A(R2) stress testing, Sofosbuvir is subjected to hydrolytic, oxidative, thermal, and photolytic conditions. Impurity C, as a diastereomer, may be formed or altered under these conditions. A pure reference standard is required to identify and track this impurity among the degradation product profile using advanced techniques like LC-ESI-QTOF-MS/MS [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sofosbuvir impurity C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.